molecular formula C12H11BrO3 B1504050 Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate CAS No. 35338-15-9

Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate

Cat. No. B1504050
CAS RN: 35338-15-9
M. Wt: 283.12 g/mol
InChI Key: ZLQHJDFXKLKCEE-BQYQJAHWSA-N
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Description

Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate is a chemical compound with the molecular formula C12H15BrO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 271.15 . The InChI code for this compound is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 271.15 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate serves as a starting material for synthesizing a variety of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds have potential antibacterial activities and are formed via reactions like Aza–Michael addition (El-Hashash et al., 2015).

Antimicrobial Activity

  • Methyl derivatives of 4-oxobut-2-enoates, synthesized from aroylpyruvic acids, have demonstrated antimicrobial activity. These compounds form silver salts, which are studied for their antimicrobial properties (Gein et al., 2020).

Crystal Packing Interactions

  • This compound analogs exhibit intriguing crystal packing interactions, such as N⋯π and O⋯π, instead of conventional hydrogen bonding. These interactions contribute to the stability and structure of the crystal form (Zhang, Wu, & Zhang, 2011).

Enantioselective Synthesis

  • The compound is used in the enantioselective hydrogenation process to produce ethyl 2-hydroxy-4-arylbutyrate. This sequential hydrogenation is temperature-sensitive and yields high enantiomeric excess, illustrating its application in chiral chemistry (Meng, Zhu, & Zhang, 2008).

Structural Analysis

  • This compound and its derivatives have been studied for their crystal and molecular structures using techniques like X-ray diffraction. These studies provide insights into the molecular geometry and intermolecular interactions of these compounds (Flores et al., 2014).

Asymmetric Synthesis for Alkaloid Building Blocks

  • The compound is involved in the asymmetric intramolecular Michael reaction, leading to the formation of chiral building blocks essential for alkaloid synthesis. This process showcases its role in creating complex organic molecules (Hirai et al., 1992).

Safety and Hazards

Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of a base to form ethyl 4-(4-bromophenyl)-3-oxobutanoate. This intermediate is then reacted with acetic anhydride and a base to form the final product, Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate.", "Starting Materials": [ { "name": "Ethyl acetoacetate", "amount": "1 equivalent" }, { "name": "4-bromobenzaldehyde", "amount": "1 equivalent" }, { "name": "Base (e.g. sodium ethoxide)", "amount": "2 equivalents" }, { "name": "Acetic anhydride", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Add ethyl acetoacetate and 4-bromobenzaldehyde to a reaction flask", "conditions": "Stir at room temperature in the presence of a base (e.g. sodium ethoxide) for 2-3 hours", "reagents": [ { "name": "Ethyl acetoacetate", "amount": "1 equivalent" }, { "name": "4-bromobenzaldehyde", "amount": "1 equivalent" }, { "name": "Base (e.g. sodium ethoxide)", "amount": "2 equivalents" } ] }, { "step": "Add acetic anhydride and a base (e.g. sodium ethoxide) to the reaction mixture", "conditions": "Stir at room temperature for an additional 2-3 hours", "reagents": [ { "name": "Acetic anhydride", "amount": "1 equivalent" }, { "name": "Base (e.g. sodium ethoxide)", "amount": "1 equivalent" } ] }, { "step": "Isolate the product by filtration and wash with cold water", "conditions": "", "reagents": [ { "name": "Cold water", "amount": "As needed" } ] } ] }

CAS RN

35338-15-9

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C12H11BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+

InChI Key

ZLQHJDFXKLKCEE-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=C(C=C1)Br

SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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